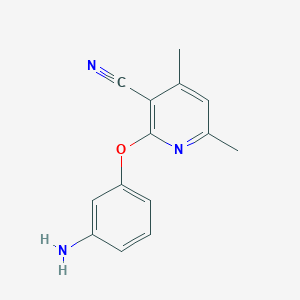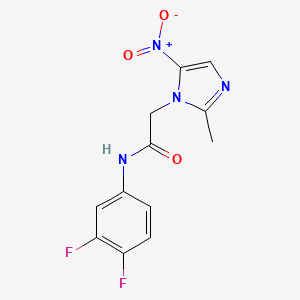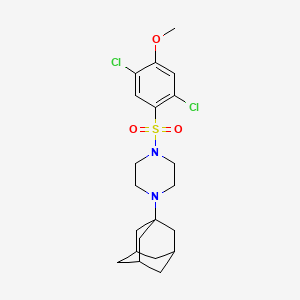![molecular formula C14H14F3N3O B11510094 [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile](/img/structure/B11510094.png)
[4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperazine to form the intermediate 4-(trifluoromethyl)benzoyl piperazine. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyanide groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is explored for its potential pharmacological activities. Compounds containing piperazine and trifluoromethyl groups are known to exhibit various therapeutic effects, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural flexibility, enabling the compound to adopt different conformations and interact with diverse biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to these similar compounds, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is unique due to the presence of both the piperazine ring and the cyanide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H14F3N3O |
|---|---|
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)12-3-1-11(2-4-12)13(21)20-9-7-19(6-5-18)8-10-20/h1-4H,6-10H2 |
Clave InChI |
DCOCHGKUDMDVOB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC#N)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11510021.png)
![1-[2,4-Bis(3,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11510039.png)
![Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate](/img/structure/B11510044.png)
![3-[4-(dimethylamino)phenyl]-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11510050.png)
![(5Z)-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11510054.png)
![Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate](/img/structure/B11510057.png)

![2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11510063.png)
![7-chloro-6,8-dimethyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11510070.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11510073.png)
![3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11510095.png)

![4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-phenylbutanoic acid](/img/structure/B11510102.png)

